molecular formula C20H14FN3O2 B12189274 N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12189274
M. Wt: 347.3 g/mol
InChI Key: OMHUEPHZEYFPNP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases by binding to the active site and blocking substrate access . The pathways involved often include signal transduction pathways that are crucial for cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14FN3O2/c1-12-18-14(19(25)22-16-10-6-5-9-15(16)21)11-17(23-20(18)26-24-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,22,25)

InChI Key

OMHUEPHZEYFPNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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